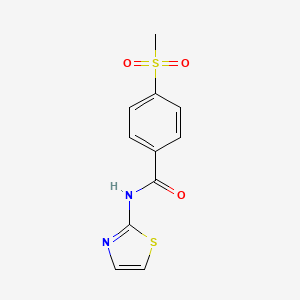

4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

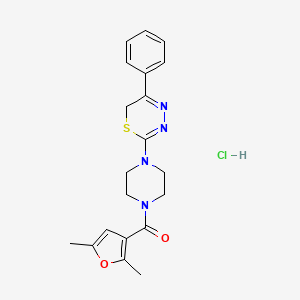

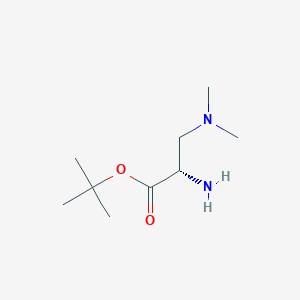

“4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide” is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . This compound belongs to the class of organic compounds known as diarylthioethers .

Synthesis Analysis

The compound was synthesized as part of a study on hybrid antimicrobials . The yield was 65%, and the compound’s 1H NMR and 13C NMR were recorded .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound was investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis

Thiazole, a key component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Anticancer Applications

Derivatives of "4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide" have been synthesized and evaluated for their pro-apoptotic activities as potential anticancer agents. For instance, certain derivatives have demonstrated significant anticancer activity against melanoma cell lines, showcasing the potential of these compounds in cancer therapy. One specific compound exhibited proapoptotic activity, inhibiting melanoma cancer cell growth and showing promise as a candidate for further evaluation in cancer treatment (Yılmaz et al., 2015).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal capabilities of "this compound" derivatives has identified compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as against the fungus Candida albicans. These findings suggest the potential utility of these compounds in treating infections caused by these microorganisms (Sych et al., 2019).

Antimalarial and COVID-19 Applications

Derivatives have also been explored for their antimalarial properties, with some compounds showing promising activity. Additionally, their potential application in combating COVID-19 has been investigated through computational calculations and molecular docking studies, highlighting the versatility of these compounds in addressing different infectious diseases (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

The primary target of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is bacterial cells . The compound has been synthesized as a hybrid antimicrobial, combining thiazole and sulfonamide groups, which are known for their antibacterial activity .

Mode of Action

The compound interacts with its bacterial targets by disrupting their cellular functions . It has been studied in conjunction with a cell-penetrating peptide, octaarginine . The compound-octaarginine complex displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

The compound’s antibacterial activity suggests it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Its antibacterial activity suggests it is capable of reaching and interacting with its bacterial targets .

Result of Action

The compound exhibits potent antibacterial activity, indicating its action results in the death of bacterial cells . Specifically, the compound-octaarginine complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can enhance its antibacterial activity . .

Future Directions

The study suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide . This opens up new avenues for research in the development of effective antibacterial agents. Further studies are needed to explore the full potential of this compound and similar derivatives in medical applications.

properties

IUPAC Name |

4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-8(3-5-9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEKINBLOCVTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile](/img/structure/B2388474.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)